molecular formula C7H17NO2 B6236914 (4,4-dimethoxybutyl)(methyl)amine CAS No. 98433-78-4

(4,4-dimethoxybutyl)(methyl)amine

Cat. No. B6236914
CAS RN: 98433-78-4
M. Wt: 147.2
InChI Key:
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Description

4,4-dimethoxybutyl)(methyl)amine (4,4-DMBMA) is an organic compound that is widely used in scientific research. It is primarily used as a catalyst in chemical processes and as a ligand in coordination chemistry. Additionally, 4,4-DMBMA has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

(4,4-dimethoxybutyl)(methyl)amine has been used for a variety of scientific applications. It has been used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. Additionally, (4,4-dimethoxybutyl)(methyl)amine has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. However, it is believed that the compound interacts with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
(4,4-dimethoxybutyl)(methyl)amine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, (4,4-dimethoxybutyl)(methyl)amine has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels.

Advantages and Limitations for Lab Experiments

The use of (4,4-dimethoxybutyl)(methyl)amine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to synthesize. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic in high concentrations and should be handled with caution.

Future Directions

The potential applications of (4,4-dimethoxybutyl)(methyl)amine are still being explored. Possible future directions include further studies of the compound’s effects on biochemical and physiological processes, as well as its potential use as a therapeutic agent. Additionally, (4,4-dimethoxybutyl)(methyl)amine could be explored as a catalyst for organic synthesis, or as a ligand for coordination chemistry.

Synthesis Methods

The synthesis of (4,4-dimethoxybutyl)(methyl)amine is typically accomplished via a three-step reaction sequence. The first step involves the reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia, which yields 4-methoxybutyl amine. The second step involves the reaction of 4-methoxybutyl amine with dimethyl sulfate, which yields the desired (4,4-dimethoxybutyl)(methyl)amine. The third step involves the reaction of (4,4-dimethoxybutyl)(methyl)amine with aqueous hydrochloric acid, which yields the desired (4,4-dimethoxybutyl)(methyl)amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,4-dimethoxybutyl)(methyl)amine involves the reaction of 4,4-dimethoxybutanal with methylamine in the presence of a reducing agent.", "Starting Materials": [ "4,4-dimethoxybutanal", "Methylamine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add 4,4-dimethoxybutanal to a reaction flask", "Add methylamine to the reaction flask", "Add a reducing agent (e.g. sodium borohydride) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture to remove the drying agent", "Concentrate the filtrate under reduced pressure to obtain the desired product" ] }

CAS RN

98433-78-4

Product Name

(4,4-dimethoxybutyl)(methyl)amine

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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